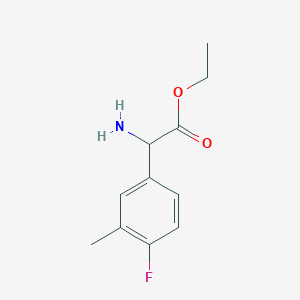
N-butyl-N-ethylcarbamoylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-ethylcarbamoylchloride is a chemical compound with the molecular formula C7H14ClNO. It is a carbamoyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and is utilized in various chemical reactions to produce other valuable compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-butyl-N-ethylcarbamoylchloride can be synthesized through the reaction of N-butyl-N-ethylamine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition . The general reaction is as follows:
N-butyl-N-ethylamine+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. This method minimizes the risk associated with handling phosgene and allows for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-N-ethylcarbamoylchloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and phenols to form carbamates and ureas .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Phenols: Reacts with phenols to form aryl carbamates.
The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols or phenols.
Applications De Recherche Scientifique
N-butyl-N-ethylcarbamoylchloride is used in various scientific research applications due to its reactivity and versatility :
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-butyl-N-ethylcarbamoylchloride involves the nucleophilic attack on the carbonyl carbon of the carbamoyl chloride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release hydrochloric acid and form the desired product . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-N-ethylcarbamoylchloride
- N-butyl-N-methylcarbamoylchloride
- N-tert-butylcarbamoylchloride
Uniqueness
N-butyl-N-ethylcarbamoylchloride is unique due to its specific alkyl substituents, which influence its reactivity and the types of products formed. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
N-butyl-N-ethylcarbamoyl chloride |
InChI |
InChI=1S/C7H14ClNO/c1-3-5-6-9(4-2)7(8)10/h3-6H2,1-2H3 |
Clé InChI |
GZNVFRIHZRYMFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)


![5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13584895.png)


![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13584905.png)



![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)

